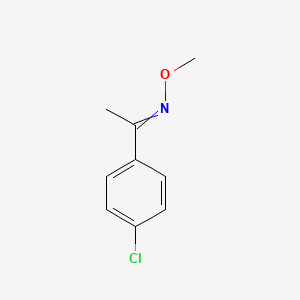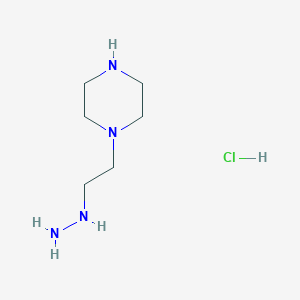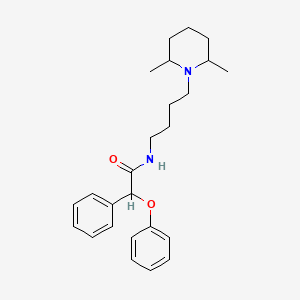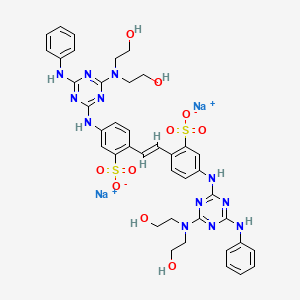
乙酸钐水合物/ 99.9%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samarium (III) acetate hydrate, also known as Samarium ethanoate, is an acetate salt of samarium . It has a chemical formula of Sm(CH3COO)3 and exists in the hydrate and tetrahydrate form . It is a pale yellow powder and is used as a catalyst and chemical reagent . It also has specialized uses in glass, phosphors, lasers, and thermoelectric devices .
Synthesis Analysis
The tetrahydrate form of Samarium (III) acetate can be obtained by dissolving samarium (III) oxide in 50% acetic acid solution, crystallizing, and vacuum drying .Molecular Structure Analysis
The molecular weight of Samarium (III) acetate hydrate is 327.49 (anhydrous basis) . The linear formula is (CH3CO2)3Sm · xH2O . The SMILES string representation is [Sm+3].CC([O-])=O.CC([O-])=O.CC([O-])=O .Chemical Reactions Analysis
Samarium Acetate Hydrate is a moderately water-soluble crystalline Samarium source that decomposes to Samarium oxide on heating .Physical And Chemical Properties Analysis
Samarium (III) acetate hydrate is a pale yellow powder with a density of 1.94 g/cm³ . It is moderately water-soluble and decomposes to Samarium oxide on heating .科学研究应用
Magnetic Materials
One of the most significant applications of Samarium Acetate Hydrate is in the creation of Samarium-Cobalt magnets . These permanent magnets exhibit exceptional magnetic strength and thermal stability, making them ideal for use in high-performance motors, sensors, and magnetic couplings.
安全和危害
Samarium (III) acetate hydrate may cause immediate or delayed severe eye irritation. Skin contact may produce irritation or contact dermatitis . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid dust formation .
未来方向
Samarium and its compounds, including Samarium (III) acetate hydrate, have specialized uses in glass, phosphors, lasers, and thermoelectric devices . One of the most important applications of Samarium is in Samarium-Cobalt magnets . These applications suggest potential future directions for the use of Samarium (III) acetate hydrate in these and possibly other technological areas.
作用机制
Target of Action
Samarium Acetate Hydrate is an acetate salt of samarium . The primary target of this compound is not well defined in the literature. It’s important to note that the specific targets can vary depending on the context of use, such as in a chemical reaction or biological system.
Mode of Action
The samarium ion (Sm+3) can interact with other ions or molecules in its environment .
Action Environment
The action, efficacy, and stability of Samarium Acetate Hydrate can be influenced by various environmental factors. For instance, the presence of other ions or molecules, pH, temperature, and light conditions could potentially affect its behavior .
属性
| { "Design of the Synthesis Pathway": "The synthesis of samarium acetate hydrate can be achieved through a simple reaction between samarium oxide and acetic acid in the presence of water.", "Starting Materials": [ "Samarium oxide (Sm2O3)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "Mix samarium oxide, acetic acid, and water in a reaction vessel.", "Heat the mixture to 80-90°C and stir for several hours.", "Allow the mixture to cool to room temperature.", "Filter the resulting solution to remove any unreacted samarium oxide.", "Evaporate the filtrate under reduced pressure to obtain the samarium acetate hydrate as a white crystalline solid." ] } | |
CAS 编号 |
17829-86-6 |
产品名称 |
SAMARIUM ACETATE HYDRATE/ 99.9per cent |
分子式 |
C6H11O7Sm |
分子量 |
345.50734 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
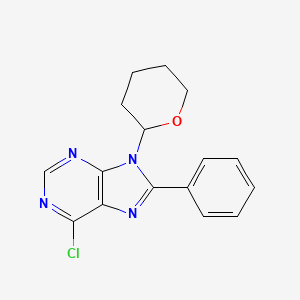
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)


![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
